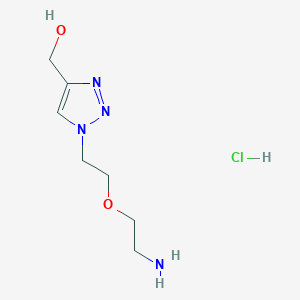
(1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Overview
Description
The compound is a derivative of 2-(2-aminoethoxy)ethanol, which is a versatile amine generally used in stripper solutions for applications in electronics, and as a solvent to remove corrosive acid gases .
Molecular Structure Analysis
The molecular structure of 2-(2-aminoethoxy)ethanol, a component of the compound, is NH₂CH₂CH₂OCH₂CH₂OH .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-aminoethoxy)ethanol include a boiling point of 218 - 224 °C, a density of 1.06 g/cm3 at 20 °C, and a molecular weight of 105.14 g/mol .Scientific Research Applications
(1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 2-aminoethoxy-1,2,3-triazol-4-ylmethanol, which has been used in the synthesis of peptides and peptidomimetics. This compound has also been used as a biochemical probe for the study of protein-protein interactions, as well as for the study of enzyme-substrate interactions. In addition, this compound has been used in the study of the structure and function of proteins, as well as in the study of protein-DNA interactions.
Mechanism of Action
(1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is believed to act by interfering with the formation of hydrogen bonds between molecules. It has been proposed that this compound binds to the active sites of proteins, preventing the formation of hydrogen bonds between molecules. This prevents the proteins from forming their native structures, which can lead to a decrease in their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to inhibit the activity of enzymes involved in DNA replication, transcription, and translation. In addition, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins.
Advantages and Limitations for Lab Experiments
(1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and it is easy to handle and store. In addition, this compound is non-toxic and has a low vapor pressure, making it safe to use in laboratory experiments. However, this compound is also relatively unstable and can be hydrolyzed in the presence of water.
Future Directions
The potential applications of (1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride in scientific research are numerous. In the future, this compound could be used in the development of new drugs, as a reagent in the synthesis of other compounds, or as a biochemical probe for the study of protein-protein interactions. In addition, this compound could be used in the study of the structure and function of proteins, as well as in the study of protein-DNA interactions. Finally, this compound could be used in the development of new diagnostic tools, such as biosensors, for the detection of disease-causing agents.
Safety and Hazards
Properties
IUPAC Name |
[1-[2-(2-aminoethoxy)ethyl]triazol-4-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O2.ClH/c8-1-3-13-4-2-11-5-7(6-12)9-10-11;/h5,12H,1-4,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLPOWUBBRMCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCOCCN)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




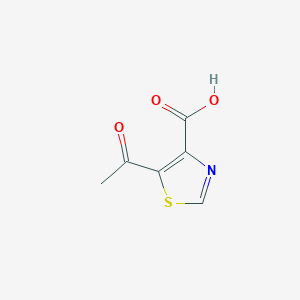

![2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1381963.png)



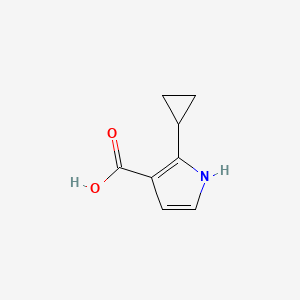
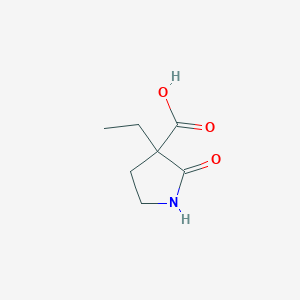
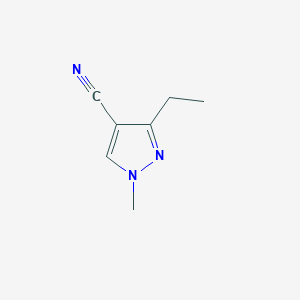

![1-Aza-spiro[5.5]undecan-4-ol](/img/structure/B1381975.png)

